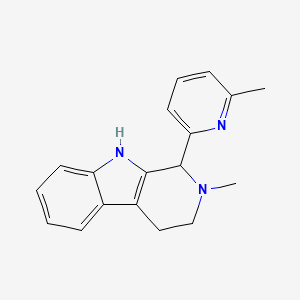![molecular formula C20H23N5O3 B4248803 N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4248803.png)
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
描述
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features a quinoline, isoxazole, and oxadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Isoxazole Formation: The isoxazole ring can be formed via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.
Oxadiazole Formation: The oxadiazole ring is typically synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the quinoline, isoxazole, and oxadiazole moieties through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: The nitro group in the isoxazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Amino derivatives of the isoxazole ring.
Substitution: Various substituted quinoline and isoxazole derivatives.
科学研究应用
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and multiple functional groups.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic or photonic properties.
作用机制
The mechanism of action of N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes.
Materials Science: The compound’s electronic properties can be exploited in the design of semiconductors or other electronic materials.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Isoxazole Derivatives: Such as isoxazole-4-carboxylic acid, used in various pharmaceutical applications.
Oxadiazole Derivatives: Such as 1,3,4-oxadiazole, known for their antimicrobial and anticancer activities.
Uniqueness
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the combination of three different heterocyclic moieties in a single molecule, providing a diverse range of chemical and biological properties that can be exploited in various fields.
属性
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3-[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-14-13-16(24-28-14)20-23-22-19(27-20)9-8-18(26)21-10-12-25-11-4-6-15-5-2-3-7-17(15)25/h2-3,5,7,13H,4,6,8-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCVBMLARLQRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NN=C(O2)CCC(=O)NCCN3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(1H-pyrazol-3-yl)phenyl]-6-(1-pyrrolidinylcarbonyl)pyrazine](/img/structure/B4248720.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-ethyl-1-piperazinyl)nicotinamide](/img/structure/B4248723.png)
![N-ethyl-3-fluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)benzamide](/img/structure/B4248729.png)
![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)glycinate](/img/structure/B4248736.png)
![2-{1-(4-ethoxybenzyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4248744.png)
![5-({4-[(4-isobutyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-1H-indole](/img/structure/B4248747.png)

![ethyl 4-(cyclopropylmethyl)-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4248753.png)
![N-methyl-2-oxo-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]propanamide](/img/structure/B4248758.png)
![N-cyclopropyl-1-[1-[(1-ethylbenzimidazol-2-yl)methyl]piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B4248763.png)
![2-chloro-5-[4-(1-piperidin-1-ylethyl)phenyl]pyrazine](/img/structure/B4248783.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}ethanamine](/img/structure/B4248786.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(3,4-difluorobenzyl)piperidine](/img/structure/B4248790.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4248806.png)
